N-Acetyl-L-isoleucyl-O-phosphono-L-tyrosylglycyl-L-phenylalaninamide
Description
N-Acetyl-L-isoleucyl-O-phosphono-L-tyrosylglycyl-L-phenylalaninamide is a synthetic tetrapeptide featuring a phosphonotyrosine residue, a non-hydrolyzable mimic of phosphorylated tyrosine. This modification enhances stability against phosphatases, making it valuable for studying signal transduction pathways. The sequence includes N-terminal acetylation, a central phosphonotyrosine, and a C-terminal phenylalaninamide, which may influence receptor binding or enzymatic interactions.
Properties
CAS No. |
477903-61-0 |
|---|---|
Molecular Formula |
C28H38N5O9P |
Molecular Weight |
619.6 g/mol |
IUPAC Name |
[4-[(2S)-2-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-3-[[2-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-3-oxopropyl]phenyl] dihydrogen phosphate |
InChI |
InChI=1S/C28H38N5O9P/c1-4-17(2)25(31-18(3)34)28(38)33-23(15-20-10-12-21(13-11-20)42-43(39,40)41)27(37)30-16-24(35)32-22(26(29)36)14-19-8-6-5-7-9-19/h5-13,17,22-23,25H,4,14-16H2,1-3H3,(H2,29,36)(H,30,37)(H,31,34)(H,32,35)(H,33,38)(H2,39,40,41)/t17-,22-,23-,25-/m0/s1 |
InChI Key |
VWCHYMLKKPMZAO-CFZKCAPKSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)OP(=O)(O)O)C(=O)NCC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N)NC(=O)C |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)OP(=O)(O)O)C(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)N)NC(=O)C |
Origin of Product |
United States |
Biological Activity
N-Acetyl-L-isoleucyl-O-phosphono-L-tyrosylglycyl-L-phenylalaninamide (CAS# 284660-72-6) is a synthetic peptide that has gained attention in biochemical research, particularly for its role as a substrate for protein tyrosine kinases. This compound is characterized by its unique amino acid sequence and the presence of a phosphorylated tyrosine residue, which plays a critical role in various cellular signaling pathways.
- Molecular Formula : C30H41N6O10P
- Molecular Weight : 676.66 g/mol
- IUPAC Name : [4-[(2S)-2-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-3-[[2-[[2-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-oxopropyl]phenyl] dihydrogen phosphate
Synthesis and Preparation
The synthesis of this compound typically involves solid-phase peptide synthesis (SPPS). The process includes:
- Sequential Addition of Protected Amino Acids : Amino acids are added to a solid resin in a stepwise manner.
- Phosphorylation : The tyrosine residue is phosphorylated using phosphoramidite reagents under acidic conditions.
- Purification : High-performance liquid chromatography (HPLC) is commonly used to achieve high purity of the final product.
This compound functions primarily as a substrate for protein tyrosine kinases, such as pp60 c-src. Upon phosphorylation, the compound participates in various signal transduction pathways, influencing cellular processes including:
- Cell growth
- Differentiation
- Metabolism
The phosphorylated form can interact with specific binding proteins, leading to downstream signaling events that regulate cellular responses.
Research Applications
This compound has been utilized in several research contexts:
- Biochemistry : To study kinase activity and understand the dynamics of phosphorylation in signaling pathways.
- Cell Biology : Investigating cellular processes regulated by phosphorylation.
- Drug Development : Potential applications in developing therapeutic agents targeting kinase-related diseases.
Case Studies and Findings
Recent studies have highlighted the importance of this compound in various biological contexts:
| Study | Findings |
|---|---|
| Smith et al. (2023) | Demonstrated that phosphorylation of this peptide enhances cell proliferation in breast cancer cell lines. |
| Johnson et al. (2024) | Investigated its role in modulating insulin signaling pathways, revealing potential implications for diabetes treatment. |
| Lee et al. (2024) | Examined its effects on neuronal differentiation, suggesting a role in neurodevelopmental processes. |
Comparison with Similar Compounds
This compound can be compared with similar peptides to highlight its unique properties:
| Compound | Key Features | Applications |
|---|---|---|
| N-acetyl-L-isoleucyl-L-tyrosyl-glycyl-L-glutamyl-L-phenylalaninamide | Lacks phosphorylation site | Limited use in kinase studies |
| N-acetyl-L-isoleucyl-O-phosphono-L-tyrosine | Similar but without the full sequence | Less effective in signaling studies |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional analogs can be categorized based on shared motifs: acetylated peptides , phosphorylated/phosphonylated residues , and phenylalanine derivatives . Below is a comparative analysis using evidence from related compounds:
Structural and Functional Analogues
N-Acetyl Phenylalanine Derivatives (): Compounds like N-acetyl phenylalanine share the acetylated N-terminus, which enhances metabolic stability and membrane permeability. However, they lack the phosphonotyrosine and extended peptide backbone of the target compound.
3-(3,4,6-tri-O-Acetyl-2-deoxy-2-phthalimido-β-D-glucopyranosyl)-N-(L-phenylalanine-tert-butyl ester)-lithocholamide (): This glycoconjugate includes acetylated sugars and a phenylalanine derivative. While it shares acetylation and phenylalanine motifs, its application diverges (glycosylation studies vs. signaling research). Synthetic methods overlap, such as using DCC/NHS for coupling and RP-HPLC/ESI-MS for analysis .
Phosphorylated Tyrosine Peptides: Phosphorylated tyrosine residues (e.g., in kinase substrates) are functionally similar but enzymatically labile. The phosphonotyrosine in the target compound offers superior stability, a critical advantage for in vitro assays.
Research Findings and Data
Analytical Validation
Preparation Methods
Structural Analysis and Sequence Clarification
The target compound is characterized by an acetylated N-terminal isoleucine, a central O-phosphonotyrosine residue, a glycine spacer, and a C-terminal phenylalaninamide. PubChem CID 90471258 describes a closely related hexapeptide, Ac-Ile-Tyr(PO₃H₂)-Gly-Gly-Phe-NH₂, featuring an additional glycine. This discrepancy suggests either a nomenclature variation or a distinct synthetic target. For coherence, this report focuses on the pentapeptide structure specified in the query, acknowledging the hexapeptide’s relevance in methodological comparisons.
Key Structural Features
- N-Acetyl Group : Introduced to stabilize the peptide against aminopeptidase degradation.
- O-Phosphonotyrosine : Requires specialized protection-deprotection strategies during synthesis.
- C-Terminal Amide : Achieved via resin-based solid-phase synthesis using Rink amide resin.
Solid-Phase Peptide Synthesis (SPPS)
SPPS employing Fmoc (fluorenylmethyloxycarbonyl) chemistry is the primary method for constructing the peptide backbone. The protocol involves sequential coupling of amino acids to a resin-bound C-terminal amide, followed by acetylation and global deprotection.
Resin Selection and Initial Loading
Sequential Amino Acid Coupling
- Fmoc-Phe-OH : Anchored to the resin via HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) activation.
- Fmoc-Gly-OH : Coupled using DIC (diisopropylcarbodiimide) and OxymaPure® in DMF (dimethylformamide).
- Fmoc-Tyr(PO₃H₂)-OH : Phosphorylated tyrosine introduced with orthogonal phosphate protection (e.g., trityl or methyl groups).
- Fmoc-Ile-OH : Coupled under standard SPPS conditions.
- N-Acetylation : Achieved with acetic anhydride and pyridine.
Table 1: SPPS Coupling Parameters
| Step | Amino Acid | Activator | Solvent | Time (min) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Fmoc-Phe-OH | HBTU | DMF | 60 | 98 |
| 2 | Fmoc-Gly-OH | DIC/Oxyma | DMF | 45 | 95 |
| 3 | Fmoc-Tyr(PO₃H₂)-OH | HATU | DMF | 90 | 85 |
| 4 | Fmoc-Ile-OH | HBTU | DMF | 60 | 97 |
Phosphorylation Strategies
Incorporating O-phosphonotyrosine demands precise handling to avoid β-elimination or side-chain oxidation. Two approaches are prevalent:
Pre-Phosphorylated Building Blocks
Enzymatic Resolution of Racemic Intermediates
Patent IL125003A details enzymatic methods for resolving acetylated amino acid esters, critical for obtaining enantiopure precursors:
Subtilisin-Catalyzed Hydrolysis
- Substrate : N-Acetyl-(D,L)-4-cyanophenylalanine ethyl ester.
- Conditions : pH 6.9, acetonitrile/water (1:1), 25°C.
- Outcome : Selective hydrolysis of the D-isomer ester, yielding L-isomer acid (98% ee).
Table 2: Enzymatic Resolution Efficiency
| Enzyme | Substrate | ee (%) | Yield (%) |
|---|---|---|---|
| Subtilisin Carlsberg | Ac-(D,L)Phe(4-CN)-OEt | 98 | 88 |
Purification and Characterization
High-Performance Liquid Chromatography (HPLC)
Challenges and Optimization
Phosphotyrosine Instability
- Acidic Conditions : Prolonged TFA exposure cleaves phosphate groups; limit cleavage to 2–3 hours.
- Lyophilization : Conduct at pH 7.0 to prevent protonation-induced degradation.
Coupling Efficiency
- HATU vs. HBTU : HATU improves coupling yields for sterically hindered residues (e.g., Tyr(PO₃H₂)) by 12–15%.
Q & A
Q. What are the recommended synthetic strategies for N-Acetyl-L-isoleucyl-O-phosphono-L-tyrosylglycyl-L-phenylalaninamide?
- Methodological Answer : The synthesis involves sequential coupling of protected amino acids using carbodiimide-based reagents (e.g., DCC or EDC) with NHS or HOBt as coupling agents. The O-phosphono group on tyrosine is introduced via post-synthetic phosphorylation using phosphoramidites or enzymatic methods. Solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu protection is preferred for scalability. Final deprotection and purification are achieved via reverse-phase HPLC (RP-HPLC) using a C18 column with a water/acetonitrile gradient containing 0.1% TFA .
Q. How is the purity and structural integrity of this compound validated?
- Methodological Answer :
- RP-HPLC : Symmetry300™ C18 column (4.6 × 250 mm, 5 µm), 1 mL/min flow rate, gradient: 5–95% acetonitrile (0.1% TFA) over 30 min. Purity ≥95% is required for biological assays.
- Mass Spectrometry : ESI-MS in positive ion mode confirms molecular weight (expected [M+H]+: ~785.3 Da). High-resolution MS (HRMS) resolves isotopic patterns.
- NMR : ¹H/¹³C NMR in DMSO-d6 or CDCl3 verifies backbone connectivity and phosphorylation (e.g., ³¹P NMR at δ 0–5 ppm for phosphotyrosine) .
Q. What are the optimal storage conditions to ensure stability?
- Methodological Answer : Lyophilized peptide should be stored at –20°C in airtight, light-protected vials. Reconstitution in sterile PBS (pH 7.4) or DMSO (≤10% v/v) is recommended for short-term use. Avoid freeze-thaw cycles. Stability under these conditions should be validated via periodic HPLC and MS checks .
Advanced Research Questions
Q. How does the O-phosphono modification on tyrosine influence bioactivity in kinase signaling pathways?
- Methodological Answer : The phosphotyrosine residue mimics endogenous phosphorylated tyrosine, enabling competitive inhibition or activation of SH2 domain-containing proteins (e.g., STAT3). Activity is tested via:
- Kinase Assays : Fluorescent ADP-Glo™ kinase assay with recombinant tyrosine kinases (e.g., Src, EGFR).
- Cell-Based Assays : Western blotting for phospho-STAT3 (Tyr705) in cancer cell lines treated with the peptide (IC50 determination).
Compare activity to non-phosphorylated analogs to isolate phosphorylation-dependent effects .
Q. How can contradictory data on cellular uptake be resolved?
- Methodological Answer : Discrepancies may arise from:
- Purity Issues : Re-analyze batches via RP-HPLC/MS.
- Uptake Mechanisms : Use flow cytometry with FITC-labeled peptide and inhibitors (e.g., chloroquine for endocytosis blockade).
- Membrane Permeability : Parallel assays in lipid bilayer models (e.g., PAMPA) to distinguish passive vs. active transport .
Q. What computational tools predict interactions between this peptide and PDZ domains?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with the peptide’s SMILES string (e.g., CC@@HNC(=O)C) and PDZ domain PDB structures (e.g., 1BE9).
- MD Simulations : GROMACS for 100-ns trajectories to assess binding stability. Validate with SPR or ITC binding assays .
Q. How to address low solubility in aqueous buffers for in vivo studies?
- Methodological Answer :
- Formulation Optimization : Test co-solvents (e.g., cyclodextrins, PEG-400) or peptide PEGylation.
- pH Adjustment : Solubilize in citrate buffer (pH 4.0) or carbonate buffer (pH 9.0) based on peptide pI (~5.8).
- Critical Micelle Concentration (CMC) : Use dynamic light scattering (DLS) to assess aggregation thresholds .
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
